2-FURYL(4-PHENYLPIPERAZINO)METHANONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPTVQRQRGTLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 2-Furyl(4-phenylpiperazino)methanone Core
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection pathways. The most logical and commonly employed disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key synthons: a 2-furoyl moiety and a 1-phenylpiperazine (B188723) moiety. This approach is advantageous as it breaks the molecule into readily available or synthetically accessible starting materials.
A second, less common disconnection can be made at the N-aryl bond, leading to a 1-(2-furoyl)piperazine (B32637) intermediate and a phenyl group precursor. This route is also viable, particularly when diverse substitutions on the phenyl ring are desired. Both strategies rely on robust and well-documented chemical transformations.
Classical and Modern Approaches to Furan-Piperazine Linkage Formation
The formation of the amide bond between the furan-2-carboxylic acid derivative and the 1-phenylpiperazine is the cornerstone of the synthesis. This can be achieved through several reliable methods.
A classic and direct method involves the acylation of 1-phenylpiperazine with an activated 2-furoyl derivative, most commonly 2-furoyl chloride. This electrophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of an N-substituted piperazine (B1678402) with an acyl chloride is a widely used transformation in the synthesis of various biologically active molecules. tandfonline.com
For instance, the synthesis of related furoyl-piperazine structures has been documented where an appropriate piperazine derivative is reacted with 2-furoyl chloride in a suitable solvent like acetone, often with potassium carbonate as the base, and refluxed for several hours to yield the final product. tandfonline.com
Table 1: Representative Conditions for Acylation of Piperazines
| Acylating Agent | Piperazine Derivative | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 2-Furoyl chloride | Substituted piperazine | K₂CO₃ | Acetone | Reflux, 2h | tandfonline.com |
| Acyl chlorides | 4-Phenyl-5H-2,3-benzodiazepine | None / Pyridine | Benzene / Toluene | Varies | rsc.org |
Modern amidation techniques offer milder conditions and broader functional group tolerance compared to traditional acylation. These methods involve the direct coupling of furan-2-carboxylic acid with 1-phenylpiperazine using a variety of peptide coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), or combinations like EDC/HOBt activate the carboxylic acid, facilitating nucleophilic attack by the piperazine nitrogen. nih.govresearchgate.net
Research on the synthesis of furan-2-carboxamides demonstrates the use of CDI to activate furan-2-carboxylic acid, which is then reacted with an amine to form the amide bond. nih.gov Similarly, regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using TBTU, highlighting the precision of modern coupling methods. researchgate.net These catalyst-based systems are often more efficient and generate fewer byproducts than classical methods. mdpi.comrsc.org
Synthetic Routes to Substituted Phenylpiperazine Moieties
The 1-phenylpiperazine fragment is a crucial building block. While commercially available, its synthesis from simpler precursors like piperazine and a phenyl halide is a key step, especially for creating analogs with substituted phenyl rings. researchgate.netnih.gov
The formation of the N-aryl bond is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being the preeminent method. researchgate.netnih.gov This reaction allows for the coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with piperazine. researchgate.netnih.gov A significant challenge in this synthesis is achieving mono-arylation of the symmetric piperazine, as bis-arylation is a common side product. nih.gov
To favor the desired mono-substituted product, reaction conditions can be carefully controlled, for example, by using a large excess of piperazine or by employing specific catalyst systems that are less reactive towards the mono-arylated product. organic-chemistry.orgorganic-chemistry.org Recent advancements have led to rapid (10-minute) and efficient Buchwald-Hartwig aminations under aerobic and even solvent-free conditions, significantly improving the practicality and environmental footprint of this transformation. nih.govorganic-chemistry.org
Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Piperazine
| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| Aryl chlorides | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 °C, 1h | Mono-arylated piperazines | nih.gov |
| Aryl chlorides | Pd₂(dba)₃ / RuPhos | NaOtBu | None (Piperazine as solvent) | 100 °C, 10 min | Good yields of mono-arylated product | nih.govorganic-chemistry.org |
| Aryl halides | Pd nanoparticles | Various | Various | Various | N-Aryl piperazines | researchgate.net |
Stereochemical Control and Regioselectivity in Synthesis
For the parent compound, this compound, which is achiral, stereochemical considerations are not applicable. However, the synthesis of chiral, substituted analogs would require stringent stereochemical control. The piperazine ring is a common pharmacophore, and methods for its asymmetric synthesis are of significant interest. rsc.org Strategies include using chiral building blocks derived from amino acids or employing diastereoselective intramolecular cyclizations. organic-chemistry.orgresearchgate.net Asymmetric lithiation-trapping of N-Boc piperazine is another powerful technique to introduce substituents stereoselectively. researchgate.net
Regioselectivity is a critical issue in the synthesis of this compound. As piperazine has two equivalent secondary amine groups, controlling the reaction to achieve mono-substitution during both the N-arylation and N-acylation steps is paramount. As discussed, using a large excess of piperazine can favor mono-arylation. Alternatively, one nitrogen can be temporarily protected with a group like tert-butoxycarbonyl (Boc), allowing for selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the second site. This protecting group strategy provides a reliable, albeit longer, route to ensure the correct regiochemistry.
Development of Novel Catalytic Methods for Compound Construction
The construction of the this compound scaffold can be approached through the formation of the amide bond between a 2-furoyl precursor and a 1-phenylpiperazine moiety. Catalysis plays a crucial role in enhancing the efficiency of these transformations.
A common synthetic route involves the acylation of 1-phenylpiperazine with 2-furoyl chloride. While this reaction can proceed without a catalyst, particularly with the use of a base to scavenge the generated hydrochloric acid, catalytic methods offer advantages in terms of reaction rates and yields. For instance, in related acylation reactions of piperazines, phase transfer catalysts have been employed to facilitate the reaction between aqueous and organic phases, leading to improved yields.
Biocatalysis is an emerging area in the synthesis of amine-containing pharmaceuticals. mdpi.com Enzymes such as lipases could potentially be employed for the amidation reaction between a 2-furoic acid ester and 1-phenylpiperazine, offering a green and highly selective catalytic alternative. Similarly, transaminases could be used in the synthesis of chiral precursors if stereospecificity is required in derivatives of the target compound. mdpi.com
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies suggest its feasibility.
A potential one-pot approach could involve the in-situ formation of 2-furoyl chloride from 2-furoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by the direct addition of 1-phenylpiperazine to the reaction mixture. This would eliminate the need to isolate the often-sensitive acid chloride. A study on the synthesis of N-aryl-5-aryl-2-furoyl amides utilized a one-pot method where 5-aryl-2-furoic acids reacted with arylamines using phenylsulfonyl chloride as a reagent under phase transfer catalysis, achieving excellent yields. researchgate.net This strategy could be adapted for the synthesis of the target compound.
Multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for the rapid assembly of complex molecules. While a direct application to the synthesis of this compound is not reported, the synthesis of diverse piperazine scaffolds has been achieved through MCRs. organic-chemistry.org For example, an Ugi-type reaction could potentially be designed to incorporate the 2-furyl, phenyl, and piperazine moieties in a single step, although this would likely require significant methodological development.
A more direct, albeit sequential, one-pot procedure could be envisioned starting from aniline (B41778). The reaction of aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride can produce 1-phenylpiperazine, which, without isolation, could then be acylated with 2-furoyl chloride in the same reaction vessel. A patent describes the synthesis of N-phenylpiperazine from aniline and bis-(2-chloroethyl)amine hydrochloride in a solvent-free, high-temperature reaction, which could form the basis of such a one-pot process. google.com
Yield Optimization and Reaction Efficiency Studies
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often studied include the choice of solvent, base, temperature, and reaction time.
In the conventional acylation of 1-phenylpiperazine with 2-furoyl chloride, the choice of base is crucial. Tertiary amines such as triethylamine (B128534) or diisopropylethylamine are commonly used to neutralize the HCl byproduct. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like acetonitrile. scielo.brnih.gov The reaction temperature can be varied from room temperature to reflux to optimize the reaction rate and minimize side reactions.
The synthesis of the precursor, 1-(2-furoyl)piperazine, has been described with a 60% yield via the reaction of piperazine hexahydrate with 2-furoyl chloride in water, with the pH carefully controlled. prepchem.com For the synthesis of N-phenylpiperazine from aniline and bis-(2-chloroethyl)amine hydrochloride, yields of up to 78.8% have been reported by optimizing the reaction temperature and base. google.com
In the synthesis of related N-acyl-N'-phenylpiperazines, yields have been reported in the range of 51-85% depending on the specific acylating agent and reaction conditions. nih.gov For instance, the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with cyclopentanecarbonyl chloride yielded the corresponding amide in 85% yield. nih.gov
The table below summarizes reaction conditions and yields for the synthesis of precursors and related compounds, providing a basis for the optimization of the synthesis of this compound.
| Reactants | Product | Catalyst/Reagent | Solvent | Base | Temperature | Yield (%) | Reference |
| Piperazine hexahydrate, 2-Furoyl chloride | 1-(2-Furoyl)piperazine | NaOH | Water | NaOH | - | 60 | prepchem.com |
| Aryl/aralkyl amines, 2-Bromoacetylbromide | N-aryl/aralkyl-2-bromoacetamides | - | - | - | - | - | nih.gov |
| N-aryl/aralkyl-2-bromoacetamides, 1-(2-Furoyl)piperazine | 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides | K2CO3 | Acetonitrile | K2CO3 | Reflux | - | nih.gov |
| Aniline, Bis-(2-chloroethyl)amine hydrochloride | N-Phenylpiperazine | - | None | Sodium bicarbonate | 190°C | 78.8 | google.com |
| 1-(3-(Trifluoromethyl)phenyl)piperazine, Cyclohexanecarboxylic acid | Cyclohexyl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | - | - | - | - | 59 | nih.gov |
| 1-(3-(Trifluoromethyl)phenyl)piperazine, Cyclopropanecarboxylic acid | Cyclopropyl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | - | - | - | - | 51 | nih.gov |
| 1-(3-(Trifluoromethyl)phenyl)piperazine, Cyclopentanecarbonyl chloride | (4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)(cyclopentyl)methanone | - | - | - | - | 85 | nih.gov |
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of a chemical compound. A combination of techniques is typically used to provide a complete picture of the atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: A proton NMR spectrum of 2-furyl(4-phenylpiperazino)methanone would be expected to show distinct signals for the protons on the furan (B31954) ring, the piperazine (B1678402) ring, and the phenyl group. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and between protons and carbons, respectively. This would definitively map out the structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan Protons | 6.5 - 7.6 | 110 - 145 |
| Phenyl Protons | 6.8 - 7.4 | 115 - 150 |
| Piperazine Protons | 3.2 - 4.0 | 45 - 55 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions, and C-O and C-N stretching vibrations.
Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on published experimental data)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O Stretch | 1630 - 1680 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-N Stretch | 1180 - 1360 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
EI-MS: Electron Ionization Mass Spectrometry would likely show a molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₆N₂O₂). The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the furan ring, the phenyl group, or fragmentation of the piperazine ring, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the furan and phenyl aromatic systems. The position and intensity of these bands would be influenced by the conjugation between the aromatic rings and the carbonyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Polymorphism and Crystal Engineering Studies
To date, no published studies on the crystal structure or polymorphism of this compound have been identified. Such a study would involve growing single crystals of the compound and analyzing them using X-ray diffraction. This would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. Polymorphism studies would investigate whether the compound can exist in different crystalline forms, which can have different physical properties.
Intermolecular Interactions in the Crystalline State
The spatial arrangement of molecules within a crystal lattice is governed by various non-covalent intermolecular forces. In the crystalline state of phenylpiperazine derivatives, the packing is often stabilized by a network of hydrogen bonds and other weak interactions. nih.gov For this compound, the structure is stabilized by C—H···O hydrogen bonds. These interactions involve hydrogen atoms from the phenyl and piperazine rings acting as donors to the oxygen atoms of the keto and furan moieties.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from impurities and for its isolation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for these purposes. researchgate.net
HPLC is a primary method for the analysis and purity verification of phenylpiperazine derivatives. researchgate.netresearchgate.net A reversed-phase HPLC method is typically employed for compounds of this nature. nih.gov The separation is achieved based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov
Table 1: Representative HPLC Parameters
| Parameter | Value |
| Column | Octadecyl C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) in a gradient or isocratic mode nih.gov |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometry, often at a wavelength around 240-260 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This technique allows for both qualitative identification based on retention time and quantitative assessment of purity by measuring peak area. researchgate.net
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a definitive method for the identification of volatile and thermally stable compounds like many piperazine derivatives. researchgate.netnih.gov The compound is vaporized and separated on a capillary column, with the mass spectrometer providing fragmentation patterns that serve as a molecular fingerprint. nih.govoup.com
Table 2: Representative GC-MS Parameters
| Parameter | Value |
| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) nih.govoup.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |
| Inlet Temperature | 250-280 °C nih.gov |
| Oven Program | Temperature ramp, e.g., initial hold at 70-100°C, then ramp to 280-300°C nih.govoup.com |
| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode nih.gov |
GC-MS is highly effective for identifying piperazine derivatives in complex mixtures and confirming their structure. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The results are used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. chemcollective.orgma.edu For a new compound, the experimentally determined percentages must align closely (typically within ±0.4%) with the theoretically calculated values to validate its proposed molecular formula and purity. nih.gov
For this compound, the molecular formula is C₁₅H₁₆N₂O₂. The theoretical elemental composition can be calculated from its molecular weight. man.ac.ukgoogle.com
Table 3: Elemental Composition of C₁₅H₁₆N₂O₂
| Element | Theoretical Percentage (%) |
| Carbon (C) | 70.29 |
| Hydrogen (H) | 6.29 |
| Nitrogen (N) | 10.93 |
| Oxygen (O) | 12.48 |
A close match between the experimental data and these theoretical values provides strong evidence for the compound's identity and stoichiometry. ma.edu
Conformational Analysis via Spectroscopic and Computational Methods
Understanding the three-dimensional structure and flexibility (conformation) of this compound is crucial. This is achieved by integrating experimental spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), with theoretical computational modeling. copernicus.orgresearchgate.net
The piperazine ring typically adopts a stable chair conformation. nih.gov The key conformational questions involve the orientation of the large phenyl and furoyl substituents (whether they are in axial or equatorial positions) and the rotational barriers around the single bonds connecting these groups to the piperazine ring. researchgate.netdergipark.org.tr NMR spectroscopy can provide insights into the solution-state conformation. copernicus.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for this analysis. researchgate.netdergipark.org.tr By performing a potential energy surface scan, researchers can identify the most stable, low-energy conformers and calculate the energy barriers for rotation between them. researchgate.net These theoretical findings are then compared with experimental NMR data to build a comprehensive model of the molecule's dynamic behavior in solution. copernicus.orgresearchgate.net
Computational and Theoretical Chemistry of 2 Furyl 4 Phenylpiperazino Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules based on the principles of quantum mechanics. These methods can predict a wide range of molecular properties, including geometry, energy, and electronic characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule by focusing on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.
A DFT study of 2-Furyl(4-phenylpiperazino)methanone would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated to describe its reactivity. These properties include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, softness, and electronegativity.
Despite the utility of DFT, no specific studies detailing the electronic structure and reactivity of this compound using this method are currently available in the peer-reviewed literature. Research on related heterocyclic compounds, such as furan (B31954) and piperazine (B1678402) derivatives, has demonstrated the power of DFT to elucidate their chemical behavior. nih.govijournalse.org
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing areas of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). nih.govnih.gov
For this compound, an ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the furan ring's oxygen, making these sites susceptible to electrophilic attack. The hydrogen atoms on the phenyl ring and the piperazine ring would likely exhibit a positive potential. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions.
As with other computational analyses for this compound, specific ESP maps for this compound have not been published in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational landscape, revealing the different shapes it can adopt and the relative energies of these conformations.
An MD simulation of this compound would provide insights into the flexibility of the piperazine ring, which can exist in chair, boat, and twist-boat conformations. It would also illuminate the rotational freedom around the single bonds connecting the furan, carbonyl, piperazine, and phenyl moieties. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
Currently, there are no published studies that have employed molecular dynamics simulations to explore the conformational landscapes of this compound. However, MD simulations have been used to study the interactions of related furan and pyrazine (B50134) derivatives with biological targets. researchgate.net
In Silico Modeling of Molecular Interactions with Non-Biological Entities
In silico modeling encompasses a variety of computational techniques to simulate molecular interactions. While often used in drug discovery to model interactions with biological targets like proteins, these methods can also be applied to understand how a molecule interacts with non-biological entities such as surfaces, nanoparticles, or other small molecules.
For this compound, such modeling could be used to predict its adsorption behavior on different materials, its aggregation properties, or its interactions with solvents. These simulations often rely on molecular docking or molecular dynamics to predict the preferred binding modes and interaction energies.
There is a lack of published research on the in silico modeling of this compound's interactions with non-biological entities. Studies on similar structures, however, have utilized these techniques to explore interactions within crystal lattices or with synthetic receptors.
Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a compound with its physico-chemical properties. By developing mathematical models based on a set of known compounds, QSPR can be used to predict properties for new or untested molecules.
A QSPR study for this compound could be developed to predict properties such as boiling point, solubility, and chromatographic retention times. This would involve calculating a range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and then using statistical techniques like multiple linear regression to build a predictive model.
While QSPR studies have been conducted on various classes of piperazine derivatives to predict their properties and activities, no specific QSPR models for predicting the physico-chemical parameters of this compound have been reported. ijournalse.orgnih.gov
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Furan (B31954) Ring in 2-Furyl(4-phenylpiperazino)methanone
The furan ring is an electron-rich aromatic system that readily participates in several types of reactions. However, its reactivity in this compound is significantly modulated by the presence of the deactivating acyl group at the 2-position.
Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene, with a strong preference for substitution at the 2- and 5-positions. pearson.comquora.com This heightened reactivity stems from the ability of the oxygen heteroatom to stabilize the cationic intermediate (sigma complex) formed during the reaction. The mechanism involves the attack of an electrophile on the electron-rich furan ring, followed by the loss of a proton to restore aromaticity. pitt.edu
In the case of this compound, the ketone group attached to the furan ring is electron-withdrawing. This deactivating effect reduces the electron density of the furan ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted furan. youtube.commasterorganicchemistry.com Consequently, harsher reaction conditions are typically required to achieve electrophilic substitution. Substitution, if it occurs, is directed to the 5-position, as the 2-position is already substituted and the deactivating group directs incoming electrophiles to the meta-position relative to itself (position 4) and the less deactivated position 5.
Table 1: General Reactivity of Furan Derivatives in Electrophilic Aromatic Substitution
| Furan Derivative | Substituent at C2 | Reactivity towards EAS | Preferred Position of Substitution |
| Furan | -H | High | C2 / C5 |
| 2-Methylfuran | -CH₃ (Activating) | Very High | C5 |
| This compound | -C(O)N(CH₂CH₂)₂NPh (Deactivating) | Low | C5 |
| Furfural (B47365) | -CHO (Deactivating) | Very Low | C4 / C5 |
Unsubstituted furan is generally resistant to nucleophilic aromatic substitution due to the high electron density of the ring. quimicaorganica.org However, the presence of a strong electron-withdrawing group, such as the acyl group in this compound, can facilitate nucleophilic attack. quimicaorganica.orgacs.org This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
In some instances, the reaction may involve an initial oxidation of the furan ring. P450-catalyzed oxidation, for example, can lead to the formation of reactive enedione metabolites that are susceptible to nucleophilic attack. nih.gov For furanosyl acetals, nucleophilic substitution can occur, and the stereoselectivity of the reaction is influenced by the nature of the substituents on the furan ring. researchgate.net
The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxanorbornene adducts. rsc.orgnih.gov The reaction is thermally reversible and its efficiency is highly dependent on the electronic nature of the substituents on the furan ring. nih.gov
Electron-donating groups on the furan enhance its reactivity as a diene, while electron-withdrawing groups decrease it. acs.org The acyl group in this compound is strongly deactivating, which significantly reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene. This leads to a larger HOMO-LUMO energy gap with most dienophiles, making the Diels-Alder reaction thermodynamically unfavorable under normal conditions. mdpi.com While direct Diels-Alder reactions of electron-poor furans like furfural are challenging, they can sometimes be achieved under specific conditions, such as in an aqueous medium. rsc.orgprinceton.edu
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine moiety contains two nitrogen atoms, N1 and N4, which are key centers of reactivity, primarily exhibiting basic and nucleophilic properties.
The piperazine ring confers basic properties to the molecule. However, the basicity of the two nitrogen atoms in this compound is not equal. The N1 nitrogen, being directly attached to an aromatic phenyl ring, is significantly less basic. Its lone pair of electrons is delocalized into the phenyl ring's π-system, reducing its availability for protonation. nih.govnih.gov
The N4 nitrogen is attached to the electron-withdrawing furylmethanone group. The carbonyl group's inductive and resonance effects pull electron density away from the N4 atom, thereby reducing its basicity compared to an N-alkylpiperazine. rsc.org Despite this, the N4 nitrogen is generally more basic than the N1 nitrogen. The protonation state of piperazine-containing molecules is crucial as it affects their conformation and interaction with biological targets. nih.govrsc.org The pKa of a piperazine nitrogen is strongly influenced by its neighboring chemical groups. nih.gov
Table 2: Comparative pKa Values of Representative Piperazine Derivatives
| Compound | Nitrogen Atom | Influencing Group | Approximate pKa | Reference |
| Piperidine | N/A | Alkyl ring | ~11.2 | youtube.com |
| N-Methylpiperazine | N1 (tert) | -CH₃ | ~9.8 | nih.gov |
| N4 (sec) | -H | ~5.6 | nih.gov | |
| 1-Phenylpiperazine (B188723) | N1 (tert) | -C₆H₅ | Low (Aromatic delocalization) | nih.gov |
| N4 (sec) | -H | ~7.8 | acs.org | |
| This compound | N1 (tert) | -C₆H₅ | Very Low | |
| N4 (tert) | -C(O)-Furan | Reduced (Electron-withdrawing group) | rsc.org |
The piperazine nitrogens can serve as sites for further chemical modification. nih.gov In the synthesis of the title compound, the N4 nitrogen of a 1-phenylpiperazine precursor acts as a nucleophile, attacking the carbonyl carbon of 2-furoyl chloride in an acylation reaction.
Further functionalization of this compound would likely be challenging. The N4 nitrogen is already part of a tertiary amide-like structure, making it unreactive towards typical alkylation or acylation reactions. The N1 nitrogen is also a tertiary amine and its nucleophilicity is diminished due to its connection to the phenyl ring. While reactions to form quaternary ammonium (B1175870) salts are possible, they would require harsh conditions. General syntheses of N-aryl piperazines often involve the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or similar strategies. researchgate.netresearchgate.net Any further functionalization would more practically involve modification of the phenyl or furan rings, provided suitable reaction conditions can overcome their respective deactivation or activation.
Reactivity of the Methanone (B1245722) Carbonyl Group
The carbonyl group (C=O) in the methanone bridge is a key site for chemical reactions due to its electrophilic carbon atom. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon susceptible to attack by nucleophiles.
The most fundamental reaction of a carbonyl group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. While specific studies on this compound are limited, the general principles of carbonyl chemistry suggest its reactivity.
The reactivity of the carbonyl group can be influenced by the adjacent furan and piperazine rings. The furan ring, being aromatic, can exert a modest electron-donating effect through resonance, which might slightly reduce the electrophilicity of the carbonyl carbon compared to a simple aliphatic ketone. Conversely, the nitrogen atom of the piperazine ring, being part of an amide-like structure, has its lone pair delocalized towards the carbonyl group, which also influences its reactivity.
A variety of nucleophiles can theoretically react with the methanone carbonyl group, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides (e.g., sodium borohydride, lithium aluminum hydride). These reactions would lead to the formation of tertiary alcohols. For instance, the addition of a Grignard reagent (R-MgBr) would result in a tertiary alcohol with a new alkyl or aryl group attached to the former carbonyl carbon.
Table 1: Theoretical Nucleophilic Addition Reactions at the Methanone Carbonyl Group
| Nucleophile (Reagent) | Product Type |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium (R-Li) | Tertiary Alcohol |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule to form a new C=N double bond. These reactions are crucial for the synthesis of various derivatives. For example, reaction with hydroxylamine (B1172632) would produce an oxime, while reaction with hydrazine (B178648) derivatives would yield hydrazones.
The synthesis of derivatives of the closely related compound, 2-furyl(4-{[4-(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, has been reported. researchgate.net In this work, derivatization occurs at the piperazine nitrogen, not directly at the carbonyl, but it highlights the potential for creating a library of related compounds. researchgate.net
Table 2: Potential Condensation and Derivatization Reactions
| Reagent | Derivative Formed |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |
| Semicarbazide (NH₂NHCONH₂) | Semicarbazone |
This table illustrates potential derivatization reactions based on established carbonyl group reactivity.
Stability Studies under Various Chemical Conditions (e.g., pH, Temperature, Light)
The stability of a pharmaceutical compound is a critical parameter, and it is influenced by external factors such as pH, temperature, and light.
pH Stability: Studies on related phenylpiperazine derivatives have shown that their stability is significantly dependent on pH. isaacpub.org Hydrolytic degradation can occur under both acidic and alkaline conditions, often following pseudo-first-order kinetics. isaacpub.org For instance, the degradation of a novel phenylpiperazine derivative was found to be accelerated by both hydroxide (B78521) and hydrogen ions. isaacpub.org It can be inferred that this compound would exhibit similar pH-dependent stability, with the amide bond being susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the molecule into 2-furoic acid and 1-phenylpiperazine. The furan ring itself can be sensitive to strong acids, potentially leading to ring-opening reactions and polymerization. pharmaguideline.comuop.edu.pk
Temperature Stability: Elevated temperatures generally accelerate chemical degradation processes. For many pharmaceutical compounds, an increase in temperature can lead to a significant decrease in stability. While specific data for this compound is not available, general chemical principles suggest that its stability would decrease with increasing temperature, hastening potential hydrolytic and oxidative degradation pathways.
Light Stability (Photostability): Compounds containing furan rings can be susceptible to photodegradation. nih.gov Exposure to light, particularly UV radiation, can induce photochemical reactions that may alter the chemical structure and compromise the integrity of the molecule. nih.gov The aromatic phenyl and furan rings in this compound are chromophores that can absorb UV light, potentially leading to excited states that can undergo various photochemical reactions, such as oxidation or rearrangement.
Table 3: Summary of Predicted Stability Profile
| Condition | Predicted Stability | Potential Degradation Pathways |
| pH | Unstable at low and high pH | Amide hydrolysis, Furan ring opening |
| Temperature | Decreased stability at elevated temperatures | Accelerated hydrolysis and oxidation |
| Light (UV) | Potentially unstable | Photodegradation, oxidation, rearrangement |
This table is based on the general stability of related furan and piperazine compounds as specific data for the target compound is limited.
Proposed and Elucidated Reaction Mechanisms of Derivative Formation
The formation of derivatives of this compound can occur at several positions, but the most common involve the carbonyl group or the piperazine nitrogen.
The synthesis of the parent compound itself likely proceeds via the acylation of 1-phenylpiperazine with 2-furoyl chloride. The mechanism for this amide formation is a well-established nucleophilic acyl substitution. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-furoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov
For the formation of derivatives from this compound, the reaction mechanisms would follow standard organic chemistry principles. For example, the formation of an oxime would proceed through the nucleophilic attack of hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate. This intermediate would then undergo dehydration, often acid-catalyzed, to yield the final oxime product.
In the case of derivatization at the piperazine nitrogen, as seen in the synthesis of 2-furyl(4-{[4-(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, the reaction involves the nucleophilic substitution at the nitrogen atom of the pre-formed 2-furyl(1-piperazinyl)methanone. researchgate.net The piperazine nitrogen attacks an electrophilic carbon, in this case, the benzylic carbon of 4-bromomethylbenzenesulfonyl chloride, leading to the final product. researchgate.net
An in-depth examination of the chemical compound this compound reveals a scaffold amenable to extensive chemical modification. These structural alterations are pivotal in tuning the molecule's properties, leading to a broad spectrum of derivatives and analogues. This article focuses exclusively on the non-biological, chemical modifications of this compound, detailing the systematic changes to its core components: the furan ring, the phenyl group, and the piperazine system.
Derivatives, Analogues, and Structure Function Correlations Non Biological
The core structure of 2-furyl(4-phenylpiperazino)methanone offers multiple sites for chemical modification, allowing for a systematic investigation of structure-function relationships. Researchers have explored derivatives by altering the furan (B31954) ring, the phenyl substituent on the piperazine (B1678402), and the piperazine ring itself.
Potential Applications in Non Biological Domains
Role as Synthetic Intermediates in Complex Chemical Synthesis
There is no specific information available in the reviewed literature detailing the use of 2-FURYL(4-PHENYLPIPERAZINO)METHANONE as a synthetic intermediate. While furan (B31954) and piperazine (B1678402) derivatives are widely used in organic synthesis, the specific reaction pathways and target molecules involving this particular compound are not documented. numberanalytics.comnih.gov The synthesis of related compounds, such as {4-[4-(benzyloxy)phenyl]piperazino}(2-furyl)methanone, has been noted, suggesting that the core structure is synthetically accessible. smolecule.com However, its subsequent use as a building block for more complex structures is not described.
Applications in Materials Science (e.g., Polymer Chemistry, if relevant to structure)
No specific applications of this compound in materials science or polymer chemistry have been found. Furan derivatives, in general, have been explored for the development of new materials like conjugated polymers and resins due to the unique properties of the furan ring. numberanalytics.com However, there are no studies indicating that this compound has been investigated for these purposes.
Use as Ligands in Coordination Chemistry or Catalysis
The piperazine moiety is known to be a versatile ligand in coordination chemistry, capable of binding to metal ions and forming complexes that can be used in catalysis. rsc.org Despite this, no published research specifically describes the synthesis of metal complexes using this compound as a ligand or its application in catalytic processes. The potential for the nitrogen atoms of the piperazine ring and the oxygen of the furan ring to coordinate with metal centers exists, but this has not been experimentally verified for this compound.
Development as Chemical Probes for Receptor/Protein Studies (Purely Chemical Interaction, Non-Clinical)
While piperazine derivatives are often developed as probes for biological targets, there is no information on the development or use of this compound as a chemical probe for purely chemical interaction studies with receptors or proteins. nih.govnih.gov Such studies would involve investigating binding affinities and modes of interaction, but this data is not available for the specified compound.
Analytical Reagents or Reference Standards in Chemical Analysis
There is no indication that this compound is used as an analytical reagent or a reference standard. The development of analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), has been reported for other phenylpiperazine derivatives, but not for this specific compound. figshare.com Its availability from chemical suppliers for research purposes is not widespread, which would be a prerequisite for its use as a common reference standard.
Future Research and Unexplored Avenues for this compound
While the foundational synthesis and preliminary biological evaluation of this compound and its derivatives have been established, a significant landscape of advanced chemical research remains to be explored. The evolution of this compound from a laboratory curiosity to a potentially valuable chemical entity hinges on the application of modern synthetic methodologies, in-depth mechanistic studies, and computational analysis. This article outlines key future research directions that could unlock the full potential of this molecular scaffold.
Q & A
Q. What are the key synthetic pathways for preparing 2-furyl(4-phenylpiperazino)methanone derivatives?
The synthesis involves multi-step reactions, starting with secondary amines (e.g., 1a-h) treated with 4-bromomethylbenzenesulfonyl chloride to form sulfonamide intermediates (3a-h). These intermediates are then coupled with 2-furyl(1-piperazinyl)methanone (4) in acetonitrile under reflux with K₂CO₃ as a base. Purification via recrystallization or chromatography ensures product integrity. Key steps include pH control (~9–10) and reflux durations (0.5–5 hours) to optimize yield .
Q. How are structural and purity characteristics of these derivatives validated experimentally?
Characterization employs spectroscopic methods:
Q. What preliminary biological assays are used to evaluate therapeutic potential?
Derivatives are screened for:
- Cholinesterase inhibition (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) via Ellman’s method, with IC₅₀ values compared to standards like eserine.
- Antimicrobial activity against Gram-positive/negative strains using agar dilution.
- Cytotoxicity (e.g., hemolytic assays) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for sulfonamide-linked derivatives?
Yield optimization requires:
- Activation of intermediates : Pre-refluxing 2-furyl(1-piperazinyl)methanone with K₂CO₃ enhances nucleophilicity.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve electrophile solubility.
- Stoichiometric control : Equimolar ratios of intermediates (3a-h) prevent side reactions. Contradictory yields between derivatives (e.g., 5h: 89% vs. others ≤75%) may arise from steric effects of substituents on sulfonyl groups .
Q. How do structural modifications influence cholinesterase inhibition efficacy?
- Electron-withdrawing groups (e.g., nitro on sulfonyl) enhance AChE/BChE binding via dipole interactions.
- Bulkier substituents (e.g., 3,5-dimethylpiperidine in 5h) improve selectivity for BChE (IC₅₀ = 4.35 μM) by fitting its larger active site.
- 2D/3D molecular docking (e.g., Figure 5 in ) reveals hydrogen bonding with catalytic triads (Ser198, His438) and π-π stacking with Trp82 .
Q. How can contradictory cytotoxicity and antimicrobial data be resolved?
Discrepancies may stem from:
- Assay conditions : Varying bacterial strain susceptibility or hemolytic thresholds (e.g., human vs. animal RBCs).
- Structural thresholds : Compounds with logP >3.5 show higher membrane disruption (cytotoxicity) but better Gram-negative penetration.
- Dose-response validation : Re-testing IC₅₀/EC₅₀ under standardized protocols (e.g., CLSI guidelines) clarifies therapeutic indices .
Q. What in silico strategies predict pharmacokinetic properties of these derivatives?
Computational approaches include:
- ADMET prediction : SwissADME or PreADMET for bioavailability, BBB penetration, and CYP450 interactions.
- QSAR modeling : Correlating sulfonyl group electronegativity with AChE inhibition (R² >0.85 in some studies).
- Molecular dynamics simulations : Assessing binding stability (RMSD <2 Å) over 100-ns trajectories .
Methodological Notes
- Contradictory Data : Always cross-validate enzyme inhibition results with orthogonal assays (e.g., kinetic vs. endpoint) .
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen can oxidize furyl groups .
- Advanced Characterization : Consider X-ray crystallography for ambiguous NMR/IR signals in piperazine conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
